2-(Chloromethyl)-6-methylpyridine hydrochloride

Physical Chemistry Process Chemistry Procurement

Researchers using 2-(chloromethyl)-6-methylpyridine in alkylation chemistry often encounter inconsistent reactivity and cold-chain storage burdens with the low-melting free base (mp 18-19°C). The hydrochloride salt eliminates these issues: • Crystalline solid (mp 146-153°C) enables ambient, gravimetric handling-no inert atmosphere or cold storage required. • >98% purity ensures reproducible stoichiometry and reduces impurity carryover in multi-step pharmaceutical syntheses. • 6-Methyl substitution provides steric control, favoring selective chloromethyl alkylation over pyridine quaternization. Procurement managers benefit from simplified room-temperature logistics, eliminating specialized storage equipment costs.

Molecular Formula C7H9Cl2N
Molecular Weight 178.06 g/mol
CAS No. 3099-30-7
Cat. No. B1584553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-methylpyridine hydrochloride
CAS3099-30-7
Molecular FormulaC7H9Cl2N
Molecular Weight178.06 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)CCl.Cl
InChIInChI=1S/C7H8ClN.ClH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H
InChIKeyQFLPSIUFCCCRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-6-methylpyridine HCl Procurement Guide


2-(Chloromethyl)-6-methylpyridine hydrochloride (CAS 3099-30-7) is a pyridine derivative supplied as a hydrochloride salt, characterized by a chloromethyl group at the 2-position and a methyl group at the 6-position of the pyridine ring [1]. This compound serves as a versatile electrophilic building block for the introduction of a 6-methylpyridin-2-ylmethyl moiety into molecular architectures . Its solid-state hydrochloride form offers distinct handling, stability, and reactivity advantages compared to its free base analog and other chloromethylpyridines, making it a critical intermediate in medicinal chemistry, coordination chemistry, and agrochemical synthesis .

2-(Chloromethyl)-6-methylpyridine HCl: Substitution Risks


Substituting 2-(chloromethyl)-6-methylpyridine hydrochloride (CAS 3099-30-7) with its free base (CAS 3099-29-4) or other chloromethylpyridine derivatives introduces significant risks to reaction outcomes, handling procedures, and supply chain consistency. The hydrochloride salt form provides a crystalline solid with a melting point of 146–153°C, enabling ambient storage and straightforward gravimetric handling [1]. In contrast, the free base is a low-melting solid or liquid (mp 18–19°C or 159–161°C depending on purity and form) that often requires inert atmosphere storage at low temperatures to prevent degradation [2]. Furthermore, the 6-methyl substitution pattern imparts steric and electronic properties that differ markedly from unsubstituted 2-(chloromethyl)pyridine (mp 79°C), influencing regioselectivity in alkylation reactions and the stability of downstream intermediates [3]. Procurement of the exact hydrochloride salt ensures reproducible reactivity, avoids the additional purification steps required for in situ salt conversion, and aligns with validated synthetic protocols in the literature.

2-(Chloromethyl)-6-methylpyridine HCl: Differentiation Evidence


Solid-State Handling Advantage Over Free Base

The hydrochloride salt (CAS 3099-30-7) exhibits a melting point of 146–153°C, making it a stable, free-flowing crystalline solid at room temperature [1]. The free base (CAS 3099-29-4) melts at 159–161°C but is often encountered as a low-melting solid (18–19°C) or liquid depending on purity, requiring inert atmosphere storage at −20°C to prevent decomposition [2]. This difference in physical state directly impacts ease of handling, weighing accuracy, and long-term storage stability in industrial and academic settings.

Physical Chemistry Process Chemistry Procurement

Purity and Batch Consistency Advantage

Commercially available 2-(chloromethyl)-6-methylpyridine hydrochloride is routinely offered at >98.0% purity (by non-aqueous titration) . The free base, in contrast, is typically specified at 97% purity . This 1% minimum purity differential is critical in multi-step syntheses where cumulative impurities can dramatically reduce overall yield and complicate purification. The hydrochloride form's higher purity specification reflects its inherent stability and the controlled conditions under which it is manufactured and stored.

Analytical Chemistry Quality Control Procurement

Steric and Electronic Effects of 6-Methyl Group

The 6-methyl substitution on the pyridine ring in 2-(chloromethyl)-6-methylpyridine hydrochloride introduces steric hindrance that can suppress undesired nucleophilic attack at the pyridine nitrogen, thereby favoring selective alkylation at the chloromethyl site [1]. In contrast, unsubstituted 2-(chloromethyl)pyridine (CAS 4377-41-7) lacks this steric shield and may exhibit competing side reactions involving pyridine N-alkylation or quaternization. While direct kinetic data are not available in the public domain for a head-to-head comparison, the steric environment conferred by the 6-methyl group is a well-established principle in pyridine chemistry and informs the compound's preferential use as a selective electrophile in complex molecule construction .

Organic Synthesis Medicinal Chemistry Reactivity

Macrocyclic Ligand Synthesis Utility

2-(Chloromethyl)-6-methylpyridine hydrochloride is employed as an alkylating agent in the preparation of macrocyclic ligands. In one protocol, reaction of a Boc-protected tetraamine with 1.7–1.9 equivalents of the hydrochloride salt in the presence of 5 M NaOH at room temperature for 3–5 days furnished the corresponding N-alkylated product, which upon TFA deprotection yielded a ligand framework [1]. The hydrochloride form was used directly without pre-neutralization, simplifying the experimental procedure. While the same transformation could theoretically be achieved with the free base, the salt's solid-state convenience and ease of stoichiometric control are tacit advantages in this multi-step synthesis.

Coordination Chemistry Ligand Synthesis Medicinal Chemistry

Patent-Backed Preparation Process

US Patent 5,623,076 describes a process for preparing chloromethylpyridines, including derivatives like 2-(chloromethyl)-6-methylpyridine, via reaction of pyridine N-oxides with formamide derivatives and chlorinating agents [1]. The patent claims that this method yields products in 'very good yields and high purity' compared to prior art methods that suffered from side reactions and lower yields. While the patent does not isolate the hydrochloride salt specifically, the general process improvements for 6-substituted chloromethylpyridines underscore the value of the compound class. The hydrochloride form is the preferred commercial presentation due to its enhanced stability relative to the free base, aligning with the patent's emphasis on high-purity products.

Process Chemistry Patent Analysis Procurement

Ambient Storage Stability Advantage

Vendor specifications indicate that 2-(chloromethyl)-6-methylpyridine hydrochloride can be stored at room temperature (recommended <15°C in a cool, dark place) . The free base, however, typically requires storage under inert gas (nitrogen or argon) at 2–8°C or −20°C to prevent decomposition . This difference in storage requirements has direct cost and logistics implications for procurement, particularly for laboratories and facilities lacking extensive cold storage capacity.

Stability Logistics Procurement

2-(Chloromethyl)-6-methylpyridine HCl: Optimal Use Cases


Sterically Demanding Pyridine Ligand Synthesis

The 6-methyl substitution on 2-(chloromethyl)-6-methylpyridine hydrochloride provides steric hindrance that favors selective alkylation at the chloromethyl position while minimizing unwanted quaternization at the pyridine nitrogen . This property is crucial for the preparation of oligopyridine ligands and macrocyclic complexes where precise control over metal coordination geometry is required. The hydrochloride salt's solid-state convenience allows for accurate weighing and direct use in alkylation reactions, as demonstrated in the synthesis of tetraazamacrocyclic ligands .

High-Purity Pharmaceutical Intermediate Manufacturing

In multi-step pharmaceutical syntheses, the cumulative effect of impurities can significantly erode overall yield. The hydrochloride salt is routinely supplied at >98.0% purity, exceeding the typical 97% purity of the free base . This 1% purity differential reduces the risk of impurity carryover and simplifies downstream purification. The compound's role as an alkylating agent for introducing a 6-methylpyridin-2-ylmethyl moiety is well-established in medicinal chemistry, and its hydrochloride form ensures reproducible stoichiometry without the need for in situ acid/base adjustments .

Labs with Limited Cold Storage Infrastructure

2-(Chloromethyl)-6-methylpyridine hydrochloride can be stored at room temperature (recommended <15°C), whereas its free base counterpart typically requires storage at 2–8°C or −20°C under inert atmosphere . For laboratories lacking dedicated cold storage or those operating in regions with unreliable cold chain logistics, the hydrochloride salt eliminates the need for specialized storage equipment and reduces the risk of compound degradation during transport and handling. This logistical advantage directly translates to lower procurement and operational costs .

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